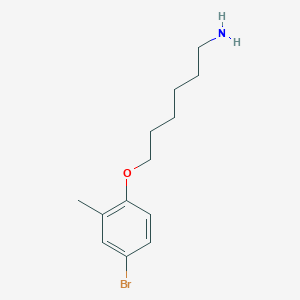

6-(4-Bromo-2-methylphenoxy)hexan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(4-bromo-2-methylphenoxy)hexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrNO/c1-11-10-12(14)6-7-13(11)16-9-5-3-2-4-8-15/h6-7,10H,2-5,8-9,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIMVEYTCNSBBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6 4 Bromo 2 Methylphenoxy Hexan 1 Amine

Strategies for O-Alkylation of 4-Bromo-2-methylphenol (B185452) Precursors

The crucial initial step in the synthesis of the target compound is the formation of the ether linkage. This is typically achieved through the O-alkylation of 4-bromo-2-methylphenol. Several established methodologies can be employed for this transformation, each with its own mechanistic nuances and preferred reaction conditions.

Ether Formation Mechanisms

Two of the most prominent methods for the formation of the ether bond in this context are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis stands as a classic and versatile method for preparing ethers. wikipedia.org It proceeds via an SN2 reaction mechanism where an alkoxide nucleophile attacks an alkyl halide. wikipedia.org In the synthesis of 6-(4-bromo-2-methylphenoxy)hexan-1-amine, the first step would involve the deprotonation of 4-bromo-2-methylphenol with a suitable base to form the corresponding phenoxide ion. This is a critical step as the phenoxide is a much more potent nucleophile than the neutral phenol (B47542). wikipedia.org

The Mitsunobu reaction offers an alternative and often milder route to ethers. masterorganicchemistry.com This reaction facilitates the condensation of an alcohol and a nucleophile, in this case, the phenolic hydroxyl group and a suitable precursor to the hexylamine (B90201) chain, using a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). lscollege.ac.in A key feature of the Mitsunobu reaction is that it generally proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the phenolic precursor. masterorganicchemistry.com The reaction mechanism is complex, involving the formation of a betaine (B1666868) intermediate from the phosphine and the azodicarboxylate, which then activates the alcohol for nucleophilic attack. lscollege.ac.in

Role of Alkylating Agents and Optimized Reaction Conditions

The choice of alkylating agent and the optimization of reaction conditions are paramount for achieving high yields and minimizing side reactions in the O-alkylation step.

In the context of the Williamson ether synthesis , the ideal alkylating agent would be a 1,6-dihalohexane, such as 1,6-dibromohexane (B150918) or 1-bromo-6-iodohexane. The primary nature of the halide ensures that the SN2 reaction is favored over potential elimination reactions. wikipedia.org The choice of base is also critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating the phenol. wikipedia.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 pathway. wikipedia.org

| Parameter | Williamson Ether Synthesis |

| Mechanism | SN2 |

| Key Reagents | 4-Bromo-2-methylphenol, Base (e.g., NaH, K₂CO₃), Alkylating Agent (e.g., 1,6-dibromohexane) |

| Typical Solvents | DMF, Acetonitrile |

| Advantages | Cost-effective, well-established |

| Disadvantages | Can require harsh basic conditions |

For the Mitsunobu reaction , the alkylating agent is typically a diol, such as hexane-1,6-diol. The reaction conditions are generally mild, often conducted at or below room temperature in a solvent like tetrahydrofuran (B95107) (THF). lscollege.ac.in The order of addition of reagents can be crucial for the success of the Mitsunobu reaction. nih.gov

| Parameter | Mitsunobu Reaction |

| Mechanism | Nucleophilic substitution on an activated alcohol |

| Key Reagents | 4-Bromo-2-methylphenol, Hexane-1,6-diol, PPh₃, DEAD/DIAD |

| Typical Solvents | THF, Dichloromethane |

| Advantages | Mild reaction conditions, broad substrate scope |

| Disadvantages | Generation of stoichiometric phosphine oxide and reduced azodicarboxylate byproducts can complicate purification. researchgate.net |

N-Alkylation Approaches for Hexan-1-amine Incorporation

Following the successful O-alkylation to form the ether linkage, the next critical phase is the introduction of the primary amine functionality at the terminus of the hexyl chain. This can be accomplished through either direct functionalization of an amine or by employing a precursor that is later converted to the amine.

Direct Amine Functionalization Techniques

Direct N-alkylation involves the reaction of a pre-formed amine with the halo-functionalized ether intermediate, 1-(6-bromohexyloxy)-4-bromo-2-methylbenzene. A common challenge with direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To circumvent this, a large excess of the amine can be used, or specific techniques can be employed.

One such technique is reductive amination . This method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced in situ to the desired amine. masterorganicchemistry.comwikipedia.org For the synthesis of the target compound, this would involve the oxidation of the terminal alcohol of a precursor to an aldehyde, followed by reaction with ammonia (B1221849) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Precursor Amination Strategies for this compound Synthesis

To avoid the issue of over-alkylation, strategies that utilize a protected form of the amine are often preferred. The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides. wikipedia.orgmasterorganicchemistry.com This method employs potassium phthalimide (B116566) as an ammonia surrogate. wikipedia.org The phthalimide anion acts as a nucleophile, attacking the alkyl halide to form an N-alkylphthalimide. Subsequent cleavage of the phthalimide group, typically with hydrazine (B178648) (the Ing-Manske procedure), liberates the primary amine. wikipedia.orglibretexts.org This method is highly effective for preventing over-alkylation because the nitrogen in the phthalimide is significantly less nucleophilic than the resulting primary amine. masterorganicchemistry.com

| Parameter | Gabriel Synthesis |

| Mechanism | SN2 reaction followed by deprotection |

| Key Reagents | 1-(6-bromohexyloxy)-4-bromo-2-methylbenzene, Potassium phthalimide, Hydrazine |

| Typical Solvents | DMF (for alkylation), Ethanol (for hydrazinolysis) |

| Advantages | Excellent for preparing primary amines, avoids over-alkylation |

| Disadvantages | Requires an additional deprotection step, can have harsh reaction conditions. lscollege.ac.in |

Multi-step Synthetic Sequences and Optimization Studies

The synthesis of this compound is inherently a multi-step process. A common synthetic route would first involve the O-alkylation of 4-bromo-2-methylphenol with a dihaloalkane, followed by the introduction of the amine functionality.

For instance, a plausible sequence begins with the Williamson ether synthesis. 4-Bromo-2-methylphenol is treated with a base such as potassium carbonate in a solvent like DMF, followed by the addition of an excess of 1,6-dibromohexane. This reaction yields 1-(6-bromohexyloxy)-4-bromo-2-methylbenzene. This intermediate can then be subjected to the Gabriel synthesis by reacting it with potassium phthalimide, followed by hydrazinolysis to afford the final product, this compound.

Optimization of such a sequence involves several considerations. For the initial etherification, phase-transfer catalysts can sometimes improve the reaction rate and yield. In the amination step, the choice of method (e.g., direct amination vs. Gabriel synthesis) will depend on the desired purity and scale of the reaction. For large-scale synthesis, avoiding chromatographic purification is often a priority, making the high selectivity of the Gabriel synthesis advantageous.

A study on the synthesis of a structurally related compound, N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine, utilized a direct N-alkylation approach. In this case, a primary amine was condensed with (4-((6-bromohexyl)oxy)butyl)benzene in acetonitrile with triethylamine (B128534) as a base and potassium iodide as a catalyst. nih.gov The reaction proceeded over several days at ambient temperature. nih.gov This example highlights that with careful control of stoichiometry and reaction conditions, direct N-alkylation can be a viable strategy.

Ultimately, the optimal synthetic route will be a balance of factors including the availability and cost of starting materials, reaction yields, ease of purification, and scalability.

Design of Convergent and Linear Synthetic Routes to this compound

A practical example of a convergent approach can be extrapolated from the synthesis of a structurally related compound, N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB). nih.gov In the synthesis of XOB, a key step involves the condensation of an amine with an alkyl bromide. nih.gov By analogy, a convergent synthesis of our target compound could involve the reaction of 4-bromo-2-methylphenol with a suitable 6-carbon electrophile that already contains a protected amine, such as N-(6-bromohexyl)phthalimide. The ether linkage would be formed first, followed by deprotection of the phthalimide to reveal the primary amine.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step assembly of the molecule in a sequential manner. fiveable.mechemistnotes.com | Simpler for less complex structures. fiveable.me | Overall yield drops significantly with each step. wikipedia.orguniurb.it Can be time-consuming. fiveable.me |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their combination. wikipedia.orgfiveable.me | More efficient for complex molecules. wikipedia.orgfiveable.me Higher overall yield. wikipedia.orgchemistnotes.com Allows for parallel work. fiveable.me | May require more complex starting materials for the fragments. |

Stereochemical Considerations and Control in Analogous Synthesis

The specific molecule this compound does not possess any stereocenters. However, if a chiral center were to be introduced into the molecule, for instance by modification of the hexyl chain, stereochemical control would become a critical aspect of the synthesis. The field of stereoselective synthesis has advanced significantly, with strategies often relying on what is termed "stereochemical editing," where the stereochemistry can be adjusted at a late stage of the synthesis. chemrxiv.orgnih.gov This can involve processes like deracemization or epimerization, often driven by photocatalysis. chemrxiv.orgnih.gov For a hypothetical chiral analog, achieving a specific stereoisomer would necessitate the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Advanced Synthetic Techniques Applied to Related Phenoxyamines

Modern synthetic chemistry offers a toolbox of advanced techniques that can significantly improve the efficiency, yield, and environmental footprint of organic reactions.

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions. youtube.comnih.gov This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purities compared to conventional heating methods. youtube.comnih.govyoutube.comyoutube.com The heating is uniform throughout the reaction mixture, which can lead to more selective reactions. youtube.com For the synthesis of phenoxyamines, the Williamson ether synthesis step, which can sometimes be sluggish, could be significantly accelerated using microwave irradiation. nih.gov Furthermore, many microwave-assisted reactions can be performed in the absence of a solvent, which aligns with the principles of green chemistry. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often hours to days. youtube.com | Typically minutes. youtube.comyoutube.com |

| Yield | Can be lower due to side reactions or incomplete conversion. youtube.com | Often higher yields are observed. youtube.comnih.govyoutube.com |

| Heating Mechanism | Conductive heating from the outside in. | Direct dielectric heating of polar molecules. nih.gov |

| Solvent Use | Often requires a solvent. | Can frequently be performed solvent-free. nih.gov |

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed Suzuki-Miyaura reactions)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which typically uses a palladium catalyst to couple an organoboron compound with an organohalide, is a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org While the primary application of the Suzuki-Miyaura reaction is the formation of C-C bonds, such as in the synthesis of biphenyls, the underlying principles of palladium catalysis are broadly applicable. wikipedia.orgnih.govresearchgate.net

In the context of synthesizing analogs of this compound, the bromo-substituent on the phenoxy ring provides a handle for further functionalization via Suzuki-Miyaura coupling. For instance, the bromine atom could be coupled with a variety of aryl or vinyl boronic acids to introduce diverse substituents at that position, creating a library of related compounds. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org The general mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

| Reaction Component | Role in Suzuki-Miyaura Coupling |

| Aryl/Vinyl Halide (e.g., this compound) | The electrophilic coupling partner. |

| Organoboron Compound (e.g., Arylboronic acid) | The nucleophilic coupling partner. |

| Palladium Catalyst | Facilitates the oxidative addition and reductive elimination steps. libretexts.org |

| Base | Activates the organoboron species for transmetalation. wikipedia.org |

The development of highly active palladium catalysts and specialized ligands has expanded the scope of these reactions to include even challenging couplings. researchgate.netnih.govorgsyn.org

Computational and Theoretical Studies on 6 4 Bromo 2 Methylphenoxy Hexan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound from first principles, relying on the laws of quantum mechanics. These methods are invaluable for elucidating characteristics that can be challenging or time-consuming to determine experimentally.

Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 6-(4-Bromo-2-methylphenoxy)hexan-1-amine, DFT calculations would typically commence with a geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable three-dimensional structure.

The conformational landscape of this compound would be of particular interest due to the flexible hexylamine (B90201) chain. By rotating the various single bonds (e.g., C-C and C-O bonds), a multitude of different spatial arrangements, or conformers, can be generated. DFT calculations can be used to determine the relative energies of these conformers, thereby identifying the most stable ones and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Spectroscopic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich phenoxy group, while the LUMO may be distributed across the aromatic ring and the bromine atom. The HOMO-LUMO gap can also provide insights into the electronic absorption spectrum of the molecule. The energy of the gap corresponds to the energy of the lowest-energy electronic transition, which can be correlated with the absorption of ultraviolet-visible (UV-Vis) light.

Prediction of Spectroscopic Parameters (e.g., Theoretical NMR Chemical Shifts via GIAO method)

Quantum chemical calculations can be employed to predict various spectroscopic properties. For instance, the Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the ¹H and ¹³C NMR spectra. These theoretical spectra can be invaluable for confirming the structure of a synthesized compound by comparing the predicted chemical shifts with experimental data.

Calculation of Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Chemical Potential)

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): This represents the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger value indicates a "harder" molecule, which is less reactive.

Electrophilicity Index (ω): This quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for predicting how this compound might behave in chemical reactions.

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time.

Simulations of Dynamic Behavior and Internal Rotation Barriers within the Hexyl Chain and Phenoxy Linkage

An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule, allowing them to move and interact over a period of time. This would provide a detailed view of the flexibility of the hexyl chain and the rotation around the phenoxy linkage. By analyzing the trajectory of the simulation, one can determine the preferred conformations of the molecule in a given environment (e.g., in a solvent or interacting with a membrane) and the time it spends in each conformation. Furthermore, specialized simulation techniques can be used to calculate the energy barriers for internal rotations, providing a deeper understanding of the molecule's conformational flexibility.

Data Tables

As no experimental or direct computational studies were found for this compound, a representative data table based on hypothetical DFT calculations is presented below to illustrate the type of information that would be generated.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Parameter | Hypothetical Value | Unit |

| Electronic Properties | ||

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Reactivity Descriptors | ||

| Chemical Potential (μ) | -3.85 | eV |

| Chemical Hardness (η) | 2.65 | eV |

| Electrophilicity Index (ω) | 2.79 | eV |

Investigation of Solvent Effects on Molecular Conformation and Tautomeric Equilibria

In nonpolar solvents, intramolecular forces would likely dominate, potentially leading to a folded conformation where the amine group interacts with the phenoxy ring. Conversely, in polar protic solvents such as water or alcohols, intermolecular hydrogen bonding between the solvent and both the amine and ether functionalities would likely favor a more extended conformation of the alkyl chain.

The phenoxy component of the molecule introduces the possibility of tautomeric equilibria. While phenol-keto tautomerism is a known phenomenon, the equilibrium for simple phenols heavily favors the phenol (B47542) form. rsc.org For this compound, the enol (phenolic) form is anticipated to be overwhelmingly predominant. However, the polarity of the solvent could theoretically have a minor influence on this equilibrium. Studies on other phenolic systems have shown that solvent can affect tautomeric equilibria, with polar solvents potentially stabilizing any minor keto tautomers to a greater extent than nonpolar solvents. mdpi.comresearchgate.net

The protonation state of the primary amine is also critically dependent on the pH of the solvent. In acidic aqueous solutions, the amine group will be protonated (-NH3+), which would dramatically alter its hydrogen bonding capabilities and electrostatic interactions, favoring strong interactions with solvent water molecules and precluding intramolecular hydrogen bonding.

A summary of the theoretical solvent effects is presented in the table below.

| Solvent Type | Predicted Predominant Conformation | Potential Influence on Tautomeric Equilibrium |

| Nonpolar | Folded (Intramolecular interactions) | Negligible; strongly favors phenol form |

| Polar Aprotic | Extended | Minor stabilization of keto tautomer, but phenol form still highly dominant |

| Polar Protic | Extended (Intermolecular H-bonding) | Minor stabilization of keto tautomer; potential for protonation of amine |

Computational Modeling of Intramolecular and Intermolecular Interactions

The structure of this compound allows for several types of non-covalent interactions, which can be modeled using computational methods to understand its structure and potential for molecular recognition.

Intramolecular Interactions: A key potential intramolecular interaction is a hydrogen bond between the primary amine (as a donor) and the ether oxygen (as an acceptor). The flexibility of the hexyl chain could allow the molecule to adopt a conformation where this interaction occurs, forming a cyclic-like structure. Computational studies on similar ortho-substituted phenols have demonstrated the prevalence of intramolecular hydrogen bonds, which can be identified and their energies estimated using methods like the molecular tailoring approach (MTA) or by analyzing electron density at bond critical points. researchgate.netnih.govmdpi.comul.pt The presence of the ortho-methyl group might sterically influence the geometry of such an intramolecular hydrogen bond.

A theoretical breakdown of potential interactions is provided below.

| Interaction Type | Participating Groups | Predicted Significance |

| Intramolecular | ||

| Hydrogen Bond | -NH2 (donor) and ether oxygen (acceptor) | Possible, dependent on conformational energetic favorability. |

| Intermolecular | ||

| Hydrogen Bond (N-H···N) | Amine of one molecule and amine of another | Strong; likely a primary determinant of packing in the solid state. researchgate.net |

| Hydrogen Bond (N-H···O) | Amine of one molecule and ether oxygen of another | Moderate; a likely secondary interaction. |

| Hydrogen Bond (N-H···Br) | Amine of one molecule and bromine of another | Weak; halogens can act as weak hydrogen bond acceptors. |

| π-π Stacking | Aromatic rings of adjacent molecules | Possible; would contribute to the overall cohesive energy. |

| van der Waals Forces | Alkyl chains and overall molecular surface | Ubiquitous; significant contribution to intermolecular forces. |

Structure-Activity Relationship (SAR) Modeling Based on Theoretical Parameters

While no specific biological activity has been attributed to this compound in the reviewed literature, a hypothetical Quantitative Structure-Activity Relationship (QSAR) study can be outlined. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.gov For a series of analogues of this compound, a QSAR model would be developed by calculating a range of theoretical parameters (descriptors) and correlating them with an experimentally determined activity.

The development of a QSAR model for this class of compounds would involve the following steps:

Synthesis and Biological Testing: A series of analogues would be synthesized, varying substituents on the aromatic ring, the length of the alkyl chain, and modifications to the amine group. These compounds would be tested for a specific biological activity (e.g., receptor binding affinity, enzyme inhibition).

Descriptor Calculation: For each analogue, a wide range of theoretical descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build an equation that relates the descriptors to the biological activity. acs.org

Validation: The predictive power of the QSAR model would be tested using internal and external validation techniques.

Key theoretical parameters that would be relevant for a QSAR study of this compound and its analogues include:

Electronic Parameters: These describe the electronic properties of the molecule. Examples include the Hammett constant (σ) for the aromatic substituents, dipole moment, and quantum chemical parameters like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). slideshare.net These are crucial for understanding interactions with biological targets. tandfonline.com

Steric Parameters: These quantify the size and shape of the molecule. Examples include Taft's steric factor (Es), molar refractivity (MR), and van der Waals volume. These parameters are important for how a molecule fits into a binding site.

Lipophilic Parameters: These describe the hydrophobicity of the molecule, which influences its absorption, distribution, and ability to cross cell membranes. The most common parameter is the logarithm of the partition coefficient (log P).

A hypothetical data table for a QSAR study is presented below, illustrating the types of parameters that would be correlated.

| Compound Analogue (R group variation) | Log(1/C) (Hypothetical Activity) | Log P (Lipophilicity) | σ (Electronic) | Es (Steric) |

| 4-Bromo-2-methyl (Parent) | 5.2 | 4.1 | 0.23 | -1.24 |

| 4-Chloro-2-methyl | 5.1 | 3.9 | 0.23 | -1.24 |

| 4-Fluoro-2-methyl | 4.9 | 3.6 | 0.06 | -1.24 |

| 4-Bromo-2-ethyl | 5.3 | 4.6 | 0.23 | -1.31 |

| 4-Bromo (no methyl) | 4.8 | 3.8 | 0.23 | 0.00 |

Such a QSAR model, once validated, could be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov

Chemical Reactivity and Transformation Studies of 6 4 Bromo 2 Methylphenoxy Hexan 1 Amine

Reactions Involving the Primary Amine Functional Group

The primary amine group at the terminus of the hexyl chain is a potent nucleophile and a key site for a variety of chemical transformations, including alkylation, condensation, and acylation.

The primary amine of 6-(4-bromo-2-methylphenoxy)hexan-1-amine can readily undergo N-alkylation with various alkyl halides. This reaction proceeds via a nucleophilic substitution (SN2) mechanism. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine starting material. masterorganicchemistry.com This can lead to a mixture of mono- and di-alkylated products, and even the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies such as reductive amination are often employed. This involves reacting the amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the desired secondary amine. Alternatively, using a large excess of the primary amine can favor the mono-alkylated product. A study on a related hexan-1-amine derivative demonstrated the synthesis of a secondary amine by condensing it with another molecule containing a bromohexyl group, showcasing the utility of this reaction type for creating complex molecules. nih.govnih.gov

| Alkylating Agent | Product Name | Potential Reaction Conditions |

|---|---|---|

| Benzyl Bromide | N-Benzyl-6-(4-bromo-2-methylphenoxy)hexan-1-amine | K2CO3, Acetonitrile (B52724), Reflux |

| Ethyl Iodide | N-Ethyl-6-(4-bromo-2-methylphenoxy)hexan-1-amine | Triethylamine (B128534), THF, Room Temp |

| Methyl Iodide (excess) | 6-(4-Bromo-2-methylphenoxy)-N,N,N-trimethylhexan-1-aminium iodide | MeOH, Reflux |

The primary amine functionality is highly susceptible to condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. researchgate.netscience.govwjpsonline.com This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the C=N double bond is reversible and the reaction is often driven to completion by removing water from the reaction mixture. libretexts.org

The stability of the resulting Schiff base can vary; those derived from aromatic aldehydes tend to be more stable due to conjugation. wjpsonline.com These imine derivatives are versatile intermediates themselves and are significant in various fields of chemistry. researchgate.netscience.gov For instance, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid readily yields the corresponding imine, demonstrating the feasibility of this transformation on a structurally related core. nih.gov The pH must be carefully controlled during these reactions; a pH around 5 is often optimal, as higher pH reduces the necessary acid catalysis for water elimination, while lower pH leads to the non-nucleophilic protonated ammonium salt. libretexts.org

| Carbonyl Reactant | Product (Schiff Base) Name | Typical Catalyst |

|---|---|---|

| Benzaldehyde | (E)-N-Benzylidene-6-(4-bromo-2-methylphenoxy)hexan-1-amine | Acetic Acid |

| Acetone | (E)-N-(Propan-2-ylidene)-6-(4-bromo-2-methylphenoxy)hexan-1-amine | p-Toluenesulfonic acid |

| Salicylaldehyde | (E)-2-(((6-(4-Bromo-2-methylphenoxy)hexyl)imino)methyl)phenol | None (reflux in ethanol) |

Acylation is a fundamental transformation of primary amines, leading to the formation of stable amide derivatives. This compound can be readily acylated using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base to neutralize the acidic byproduct (e.g., HCl). This reaction is generally high-yielding and straightforward. The resulting amides are often crystalline solids and are less basic and less nucleophilic than the parent amine. The acylation of the related compound 4-bromo-2-methylaniline to form N-(4-bromo-2-methylphenyl)acetamide is a well-established transformation, indicating the favorability of this reaction on the structural motif. ambeed.com

| Acylating Agent | Product Name | Base/Solvent System |

|---|---|---|

| Acetyl Chloride | N-(6-(4-Bromo-2-methylphenoxy)hexyl)acetamide | Pyridine or Triethylamine/DCM |

| Benzoyl Chloride | N-(6-(4-Bromo-2-methylphenoxy)hexyl)benzamide | Aqueous NaOH (Schotten-Baumann) |

| Acetic Anhydride (B1165640) | N-(6-(4-Bromo-2-methylphenoxy)hexyl)acetamide | Pyridine/THF |

Reactions at the Bromo-Substituted Phenoxy Moiety

The aryl bromide on the phenoxy ring serves as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, while the ring itself is subject to electrophilic aromatic substitution.

The bromine atom on the aromatic ring is an ideal functional group for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organohalide with an organoboron species (like a boronic acid or ester), is a particularly powerful method for forming new aryl-aryl or aryl-alkyl bonds. nih.gov This reaction is widely used in pharmaceutical and materials science due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.govmdpi.com

For this compound, the Suzuki reaction would replace the bromine atom with a new aryl or alkyl group. Studies on similar substrates, such as unprotected ortho-bromoanilines, have demonstrated that these couplings can proceed in good to excellent yields without the need to protect the amine functionality. nih.gov A common catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, and a base like K₃PO₄ or K₂CO₃ in a solvent such as dioxane or toluene. nih.govmdpi.com

| Boronic Acid/Ester | Coupled Product Name | Example Catalytic System |

|---|---|---|

| Phenylboronic acid | 6-((4'-Methyl-[1,1'-biphenyl]-4-yl)oxy)hexan-1-amine | Pd(PPh3)4, K3PO4, Dioxane |

| 4-Methoxyphenylboronic acid | 6-((4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-yl)oxy)hexan-1-amine | Pd(dppf)Cl2, K2CO3, Toluene/H2O |

| Thiophene-2-boronic acid | 6-((2-Methyl-4-(thiophen-2-yl)phenyl)oxy)hexan-1-amine | CataXCium A Pd G3, K3PO4, THF/H2O nih.gov |

| Potassium vinyltrifluoroborate | 6-(2-Methyl-4-vinylphenoxy)hexan-1-amine | Pd(OAc)2, SPhos, K2CO3, Toluene/H2O |

Electrophilic aromatic substitution (EAS) allows for the introduction of new substituents onto the phenoxy ring. masterorganicchemistry.com The outcome of such reactions is governed by the directing effects and the activating or deactivating nature of the substituents already present: the methyl group (-CH₃), the bromo group (-Br), and the alkoxy group (-O-R). masterorganicchemistry.com

Alkoxy group (-O(CH₂)₆NH₂): This is a strongly activating group and an ortho, para-director due to the resonance donation of oxygen's lone pairs into the ring.

Methyl group (-CH₃): This is a weakly activating group and an ortho, para-director due to hyperconjugation.

Bromo group (-Br): This is a deactivating group (due to its inductive electron-withdrawing effect) but is also an ortho, para-director (due to resonance).

The positions on the ring are C1 (-OR), C2 (-CH₃), C4 (-Br). The available positions for substitution are C3, C5, and C6. The powerful ortho, para-directing alkoxy group at C1 strongly directs incoming electrophiles to positions C2 and C6. Since C2 is already occupied by the methyl group, position C6 is highly activated and sterically accessible, making it the most probable site for electrophilic attack. Position C3 is ortho to the activating methyl group but meta to the strongly activating alkoxy group, making it less favored. Position C5 is ortho to the deactivating bromo group and meta to the methyl group, making it the least likely site for substitution. Therefore, reactions like nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), or sulfonation (fuming H₂SO₄) are expected to yield predominantly the C6-substituted product. youtube.com

| Ring Position | Influence of -OR (C1) | Influence of -CH3 (C2) | Influence of -Br (C4) | Predicted Reactivity |

|---|---|---|---|---|

| C3 | meta (unfavored) | ortho (favored) | meta (unfavored) | Low |

| C5 | para (favored) | meta (unfavored) | ortho (favored) | Moderate (sterically hindered by Br) |

| C6 | ortho (favored) | - | meta (unfavored) | High (strongly activated by -OR) |

Cleavage Mechanisms of the Ether Linkage

The ether linkage in this compound is a robust covalent bond, yet it can be cleaved under specific and often harsh chemical conditions. The cleavage of aryl alkyl ethers, such as the one present in the target molecule, typically proceeds via nucleophilic substitution, which can be catalyzed by strong acids or Lewis acids.

Common reagents employed for the cleavage of aryl alkyl ethers include strong hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as potent Lewis acids such as boron tribromide (BBr₃). The reaction with HBr or HI involves the initial protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks the electrophilic carbon of the alkyl chain.

Due to the electronic properties of the aromatic ring, the cleavage of the aryl C-O bond is generally disfavored. The sp² hybridized carbon of the benzene (B151609) ring is less susceptible to nucleophilic attack, and the resulting phenyl cation is highly unstable. Therefore, the cleavage almost exclusively occurs at the alkyl C-O bond. In the case of this compound, this would result in the formation of 4-bromo-2-methylphenol (B185452) and a 6-halo-hexan-1-amine derivative.

The mechanism of the nucleophilic attack can be either Sₙ2 (bimolecular nucleophilic substitution) or Sₙ1 (unimolecular nucleophilic substitution), depending on the structure of the alkyl group. For a primary alkyl chain like the hexyl group in the title compound, the reaction is expected to proceed through an Sₙ2 mechanism. This involves a backside attack by the halide nucleophile on the carbon atom adjacent to the ether oxygen, leading to an inversion of configuration if the carbon were chiral.

Boron tribromide is another effective reagent for ether cleavage and often allows for milder reaction conditions. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom of BBr₃. This coordination weakens the C-O bond and facilitates nucleophilic attack by a bromide ion. A proposed mechanism involves a series of steps that may include the sequential cleavage of up to three ether molecules per equivalent of BBr₃, ultimately yielding the corresponding phenol (B47542) and alkyl bromide after hydrolysis.

Table 1: Reagents and Expected Products for Ether Cleavage of this compound

| Reagent | Proposed Mechanism | Expected Products |

| HBr (excess) | Sₙ2 | 4-Bromo-2-methylphenol and 6-bromohexan-1-amine (B2437592) |

| HI (excess) | Sₙ2 | 4-Bromo-2-methylphenol and 6-iodohexan-1-amine |

| BBr₃ | Lewis acid-catalyzed Sₙ2 | 4-Bromo-2-methylphenol and 6-bromohexan-1-amine |

Reactivity of the Hexyl Chain

Functional Group Interconversions and Modifications along the Alkyl Spacer

The hexyl chain of this compound provides a versatile scaffold for various functional group interconversions and modifications. The primary amine at the terminus of the chain is a key reactive site, but the methylene (B1212753) groups of the alkyl spacer also present opportunities for chemical transformation, albeit requiring more specific and often more vigorous conditions.

The primary amine can be readily converted into a wide array of other functional groups. For instance, it can be transformed into an amide via acylation, a sulfonamide through reaction with a sulfonyl chloride, or undergo alkylation to form secondary or tertiary amines. Diazotization of the primary amine could lead to the formation of an alcohol or an azide (B81097), further expanding the synthetic possibilities.

Functionalization of the methylene groups within the hexyl chain is more challenging due to their lower reactivity compared to the terminal amine. However, radical-based reactions or transition-metal-catalyzed C-H activation strategies could be employed. For example, selective bromination at a specific position on the alkyl chain could be achieved under radical conditions, introducing a handle for subsequent nucleophilic substitution reactions.

Recent advances in photocatalysis have demonstrated the potential for highly selective functionalization of alkyl groups in aryl alkyl ethers. These methods can operate via single-electron oxidation of the aromatic ring, leading to the formation of a radical cation. Subsequent deprotonation of a C-H bond on the alkyl chain can generate a radical intermediate that can then react with a variety of electrophiles. While not specifically documented for this compound, such approaches could theoretically be applied to introduce new functional groups along the hexyl spacer.

Table 2: Potential Functional Group Interconversions of the Hexyl Chain

| Starting Group | Reagent/Condition | Resulting Functional Group |

| Primary Amine | Acyl chloride/Anhydride | Amide |

| Primary Amine | Sulfonyl chloride | Sulfonamide |

| Primary Amine | Aldehyde/Ketone (reductive amination) | Secondary/Tertiary Amine |

| Methylene C-H | N-Bromosuccinimide (NBS), light | Alkyl bromide |

| Methylene C-H | Photocatalyst, electron-poor alkene | Functionalized alkyl chain |

Exploration of Reaction Mechanisms

Mechanistic Investigations of Key Synthetic Steps (e.g., Nucleophilic Substitution, Polonovski reaction)

The synthesis of this compound likely involves a nucleophilic substitution reaction to form the ether linkage, and its amine functionality can undergo further reactions such as the Polonovski reaction.

Nucleophilic Substitution (Williamson Ether Synthesis): The formation of the ether bond in the title compound is anticipated to proceed via a Williamson ether synthesis. This reaction involves the deprotonation of 4-bromo-2-methylphenol to form a phenoxide, which then acts as a nucleophile. nist.gov This phenoxide would subsequently attack an electrophilic 6-halo-hexan-1-amine derivative (e.g., 6-bromohexan-1-amine or a protected version thereof) in an Sₙ2 reaction. The reaction is bimolecular, with the rate depending on the concentrations of both the phenoxide and the alkyl halide. libretexts.org The mechanism involves a backside attack on the carbon atom bearing the leaving group, leading to the formation of the C-O bond and the displacement of the halide ion in a single, concerted step. masterorganicchemistry.comlibretexts.orgyoutube.com

Polonovski Reaction: The primary amine of this compound can be converted to a tertiary amine through exhaustive alkylation. This tertiary amine can then be oxidized to a tertiary amine N-oxide. The Polonovski reaction describes the rearrangement of this N-oxide upon treatment with an activating agent like acetic anhydride or trifluoroacetic anhydride. organicreactions.orgnumberanalytics.comnih.gov The reaction proceeds through the formation of an N-acyloxyammonium intermediate. A base then abstracts a proton from a carbon alpha to the nitrogen, leading to the formation of an iminium ion and the release of a carboxylate. The iminium ion is then hydrolyzed to yield a secondary amine and an aldehyde. organicreactions.orgnumberanalytics.com This reaction provides a method for the N-dealkylation of tertiary amines. nih.gov

Analysis of Side Reactions and Pathways for Impurity Formation

The synthesis of this compound is susceptible to the formation of impurities, primarily arising from side reactions during the key synthetic steps.

In the Williamson ether synthesis step, a major competing side reaction is elimination (E2), especially if the alkyl halide is sterically hindered or if a strong, sterically hindered base is used for deprotonation of the phenol. While a primary alkyl halide like a 6-halo-hexan-1-amine derivative would favor the desired Sₙ2 reaction, elimination can still occur to some extent, leading to the formation of hex-5-en-1-amine.

Another potential source of impurities is the reaction of the nucleophilic amine end of the alkylating agent with another molecule of the alkylating agent, leading to dimerization or polymerization. To circumvent this, the amine functionality is often protected during the ether synthesis and deprotected in a subsequent step. Incomplete deprotection would then be a source of impurities.

Furthermore, if the starting 4-bromo-2-methylphenol contains any isomeric impurities, these will likely be carried through the synthesis, resulting in the corresponding isomeric ether impurities in the final product. The presence of unreacted starting materials or byproducts from their synthesis can also contribute to the impurity profile. For instance, the bromination of 2-methylphenol might not be perfectly regioselective, potentially yielding small amounts of other bromo-isomers.

Table 3: Potential Impurities in the Synthesis of this compound

| Impurity | Potential Origin |

| 4-Bromo-2-methylphenol | Unreacted starting material |

| 6-Halo-hexan-1-amine | Unreacted starting material |

| Hex-5-en-1-amine | E2 elimination side reaction |

| Dimeric/Oligomeric byproducts | Self-reaction of the alkylating agent |

| Isomeric phenoxy ethers | Impurities in the starting phenol |

| N-protected intermediate | Incomplete deprotection |

Design and Synthesis of Analogues and Derivatives of 6 4 Bromo 2 Methylphenoxy Hexan 1 Amine

Modification of the Phenoxy Ring Substituents

The aromatic phenoxy ring of 6-(4-bromo-2-methylphenoxy)hexan-1-amine serves as a primary target for structural variation. Altering the substituents on this ring can significantly influence the electronic environment and conformation of the entire molecule. Key modifications include varying the halogenation patterns and introducing a range of electron-donating and electron-withdrawing groups.

Varying Halogenation Patterns and Positions (e.g., Fluorine, Chlorine)

The bromine atom at the 4-position and the methyl group at the 2-position of the phenoxy ring can be systematically altered to explore the impact of different halogen substituents and their regiochemistry. The synthesis of these analogues typically begins with a correspondingly substituted phenol (B47542), which is then coupled with a protected 6-aminohexanol derivative.

For instance, to replace the 4-bromo substituent with a 4-chloro or 4-fluoro group, one would start with 4-chloro-2-methylphenol (B52076) or 4-fluoro-2-methylphenol, respectively. The synthesis would proceed via a Williamson ether synthesis, where the selected phenol is deprotonated with a base (e.g., sodium hydride) and reacted with a 6-halo-hexan-1-amine, where the amine is typically protected (e.g., as a phthalimide (B116566) or Boc-carbamate) to prevent side reactions.

Furthermore, the position of the halogen can be moved. For example, analogues with a halogen at the 2-position and the methyl group at the 4-position can be synthesized starting from 2-halo-4-methylphenol. Dihalogenated analogues, such as those containing both a chloro and a bromo group, can also be prepared from the appropriate dihalophenol precursors. Halogens are known to be electron-withdrawing through inductive effects but can also donate electron density via resonance. libretexts.orgwikipedia.org This dual nature makes them interesting substituents for molecular design.

Table 1: Examples of Phenoxy Ring Halogenation Analogues

| Substituent at C-2 | Substituent at C-4 | Starting Phenol |

|---|---|---|

| -CH₃ | -Cl | 4-Chloro-2-methylphenol |

| -CH₃ | -F | 4-Fluoro-2-methylphenol |

| -Cl | -CH₃ | 2-Chloro-4-methylphenol |

Introduction of Electron-Donating and Electron-Withdrawing Groups

To further probe the electronic requirements of the phenoxy ring, a variety of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be introduced. wikipedia.org EDGs increase the electron density of the aromatic ring, while EWGs decrease it. youtube.comyoutube.com

Electron-Donating Groups (EDGs): These groups, such as methoxy (B1213986) (-OCH₃), hydroxy (-OH), or additional alkyl groups, generally increase the nucleophilicity of the aromatic ring. wikipedia.org The synthesis of these analogues follows the standard Williamson ether synthesis, starting with phenols bearing the desired EDGs. For example, a 4-methoxy analogue would be synthesized from 2-methyl-4-methoxyphenol. Studies on other molecular systems have shown that converting electron-withdrawing groups like aldehydes into more electron-donating benzylic moieties can significantly alter molecular properties. nih.gov

Electron-Withdrawing Groups (EWGs): These groups include nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃). youtube.com They pull electron density from the aromatic ring, making it more electron-deficient. youtube.commdpi.com The introduction of a strong EWG like a nitro group is typically achieved by starting with a nitrophenol derivative, such as 2-methyl-4-nitrophenol. The electronic effects of these substituents can be substantial; for instance, a phenoxyl radical (O•) has been shown to be an extraordinarily strong electron-withdrawing group. nih.gov The synthesis of analogues with EWGs can sometimes require adjustments to reaction conditions due to the altered reactivity of the starting phenol.

Table 2: Examples of Phenoxy Ring EDG and EWG Analogues

| Substituent Type | Example Substituent | Position | Starting Phenol |

|---|---|---|---|

| Electron-Donating | Methoxy (-OCH₃) | 4 | 2-Methyl-4-methoxyphenol |

| Electron-Donating | Hydroxy (-OH) | 4 | 2-Methylbenzene-1,4-diol |

| Electron-Withdrawing | Nitro (-NO₂) | 4 | 2-Methyl-4-nitrophenol |

| Electron-Withdrawing | Cyano (-CN) | 4 | 4-Hydroxy-3-methylbenzonitrile |

Alteration of the Alkyl Chain Length and Branching

The hexyl chain connecting the phenoxy ring and the terminal amine is a flexible linker whose length and structure can be modified to alter the spatial relationship between the two terminal functional groups.

Chain Length Modification: The synthesis of analogues with different chain lengths is straightforward. It involves replacing the 6-carbon linker with shorter or longer ω-haloalcohols or related bifunctional reagents during the initial ether synthesis. For example, using 4-bromobutan-1-ol would lead to a butyl linker, while 8-bromooctan-1-ol would yield an octyl linker. Subsequent conversion of the terminal alcohol to an amine (e.g., via mesylation followed by substitution with azide (B81097) and reduction) completes the synthesis. Structure-activity relationship studies on other compounds have shown that alkyl chain length can significantly impact biological activity. nih.govnih.gov

Chain Branching: Introducing branching into the alkyl chain can impart conformational rigidity. This can be achieved by using branched alkylating agents. For example, reacting 4-bromo-2-methylphenol (B185452) with a branched halo-alcohol like 1-bromo-4-methylhexan-6-ol would introduce a methyl group on the chain. The synthesis of such branched precursors can be accomplished through standard organic chemistry methods, such as Grignard reactions on lactones followed by functional group manipulations.

Table 3: Examples of Alkyl Chain Modifications

| Chain Description | Representative Structure | Starting Reagents (Example) |

|---|---|---|

| Butyl Chain (4 carbons) | 4-(4-Bromo-2-methylphenoxy)butan-1-amine | 4-Bromo-2-methylphenol + 4-bromobutan-1-ol |

| Hexyl Chain (6 carbons) | This compound | 4-Bromo-2-methylphenol + 6-bromohexan-1-ol |

| Octyl Chain (8 carbons) | 8-(4-Bromo-2-methylphenoxy)octan-1-amine | 4-Bromo-2-methylphenol + 8-bromooctan-1-ol |

Derivatization of the Terminal Amine Group

The primary amine of this compound is a key functional group that can be readily derivatized to produce secondary, tertiary, and cyclic amine analogues. These modifications can alter the basicity, steric bulk, and hydrogen-bonding capacity of the molecule.

Synthesis of Secondary and Tertiary Amine Analogues

The conversion of the primary amine to secondary and tertiary amines is a fundamental transformation in organic synthesis. libretexts.org

N-Alkylation: Secondary amines can be synthesized through mono-N-alkylation. organic-chemistry.org This can be challenging as over-alkylation to the tertiary amine is a common side reaction. lumenlearning.comchemistrystudent.com Using specific reagents like cesium hydroxide (B78521) can promote selective monoalkylation of primary amines. organic-chemistry.org Alternatively, reductive amination offers a controlled route. libretexts.orgyoutube.com Reacting this compound with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride yields the corresponding secondary amine.

N,N-Dialkylation: Tertiary amines can be prepared by reacting the primary amine with two equivalents of an alkyl halide, although this can lead to the formation of quaternary ammonium (B1175870) salts. chemistrystudent.com A more controlled approach is exhaustive N-methylation using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or by sequential reductive amination. organic-chemistry.org Reacting the primary amine with an excess of an aldehyde under reductive amination conditions will also yield the symmetrically substituted tertiary amine. youtube.com

Table 4: Examples of Secondary and Tertiary Amine Derivatives

| Amine Type | R¹ Group | R² Group | Synthetic Method |

|---|---|---|---|

| Secondary | -CH₃ | H | Reductive amination with formaldehyde |

| Secondary | -CH₂CH₃ | H | Reductive amination with acetaldehyde |

| Tertiary | -CH₃ | -CH₃ | Eschweiler-Clarke reaction |

Formation of Cyclic Amine Derivatives (e.g., Piperidine, Pyrrolidine (B122466), Morpholine)

Incorporating the terminal nitrogen into a cyclic structure introduces significant conformational constraints and is a common strategy in medicinal chemistry. The synthesis of these derivatives involves reacting the primary amine with bifunctional electrophiles. organic-chemistry.org

Pyrrolidine and Piperidine Derivatives: These five- and six-membered rings can be synthesized by reacting this compound with appropriate alkyl dihalides, such as 1,4-dibromobutane (B41627) for pyrrolidine or 1,5-dibromopentane (B145557) for piperidine, often under microwave irradiation to facilitate cyclization. organic-chemistry.org An alternative route involves the reductive amination of the primary amine with a suitable dicarbonyl compound, like succinaldehyde (B1195056) or glutaraldehyde, followed by intramolecular cyclization. Many stereoselective methods exist for preparing substituted pyrrolidines and piperidines. organic-chemistry.orgnih.govnih.gov

Morpholine (B109124) Derivatives: Morpholine is a six-membered heterocycle containing both a nitrogen and an oxygen atom. The synthesis of an N-substituted morpholine derivative from this compound can be achieved by reacting the amine with a reagent like bis(2-chloroethyl) ether. More modern and efficient methods involve the reaction of primary amines with reagents like ethylene (B1197577) sulfate (B86663) to form the morpholine ring in a high-yielding, one or two-step process. nih.govchemrxiv.org Gold-catalyzed cyclization of appropriate alkynylamines is another advanced method for constructing morpholine rings. rsc.org

Table 5: Examples of Cyclic Amine Derivatives

| Cyclic Amine | Ring Structure | Synthetic Strategy (Example) |

|---|---|---|

| Pyrrolidine | 5-membered N-heterocycle | Reaction with 1,4-dibromobutane |

| Piperidine | 6-membered N-heterocycle | Reaction with 1,5-dibromopentane |

Table of Mentioned Chemical Compounds

| Chemical Name |

| 1,4-dibromobutane |

| 1,5-dibromopentane |

| 1-bromo-4-methylhexan-6-ol |

| 2-Chloro-4-methylphenol |

| 2-Methyl-4-(trifluoromethyl)phenol |

| 2-Methyl-4-methoxyphenol |

| 2-Methyl-4-nitrophenol |

| 2-Methylbenzene-1,4-diol |

| 4-(4-Bromo-2-methylphenoxy)butan-1-amine |

| 4-Bromo-2-chlorophenol |

| 4-Bromo-2-methylphenol |

| 4-bromobutan-1-ol |

| 4-Chloro-2-methylphenol |

| 4-Fluoro-2-methylphenol |

| 4-Hydroxy-3-methylbenzonitrile |

| 5-(4-Bromo-2-methylphenoxy)-1-methylhexan-1-amine |

| This compound |

| 6-bromohexan-1-ol |

| 8-(4-Bromo-2-methylphenoxy)octan-1-amine |

| 8-bromooctan-1-ol |

| Acetaldehyde |

| bis(2-chloroethyl) ether |

| Ethylene sulfate |

| Formaldehyde |

| Formic acid |

| Glutaraldehyde |

| Sodium cyanoborohydride |

| Sodium hydride |

| Sodium triacetoxyborohydride |

| Succinaldehyde |

Synthesis of Structural Hybrids and Conjugates

The primary amine group of this compound is a key functional handle for derivatization. It can act as a nucleophile or be converted into other functional groups to facilitate the construction of more complex molecules. These modifications are instrumental in creating hybrids that merge the structural features of the parent compound with the unique properties of various heterocyclic rings.

The synthesis of hybrids involving pyrazole (B372694), oxadiazole, and triazole rings typically proceeds by first transforming the hexanamine derivative into a key intermediate that can undergo a cyclization reaction.

Pyrazoles:

The formation of a pyrazole ring often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.com To synthesize a pyrazole derivative of this compound, the amine can be converted into a hydrazine derivative. A plausible synthetic route is outlined below:

Diazotization and Reduction: The primary amine is treated with nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid) to yield a diazonium salt. Subsequent reduction, for instance with tin(II) chloride, would furnish the corresponding hydrazine, 6-(4-bromo-2-methylphenoxy)hexylhydrazine.

Cyclocondensation: The resulting hydrazine can then be reacted with a 1,3-diketone, such as acetylacetone, in a cyclocondensation reaction, typically under acidic or basic catalysis, to yield the N-substituted pyrazole derivative. nih.gov

A representative reaction scheme is shown in Figure 1.

Figure 1. Proposed Synthesis of a Pyrazole Derivative

Oxadiazoles:

The 1,3,4-oxadiazole (B1194373) ring is a common motif in medicinal chemistry. ijper.orgnih.gov A standard method for its synthesis involves the cyclodehydration of a diacylhydrazine, which can be accomplished using dehydrating agents like phosphorus oxychloride or thionyl chloride. nih.gov To link the this compound core to a 1,3,4-oxadiazole, the following steps could be envisioned:

Acylation of the Amine: The primary amine is first acylated with a dicarboxylic acid anhydride (B1165640) or an acyl chloride containing an ester group to form an amide.

Hydrazinolysis: The ester group is then converted to a hydrazide by reacting the intermediate with hydrazine hydrate. nih.gov

Second Acylation and Cyclization: The resulting hydrazide is then acylated with a second carboxylic acid or its derivative. The subsequent diacylhydrazine intermediate can then be cyclized using a dehydrating agent to form the desired 1,3,4-oxadiazole ring.

An alternative approach involves converting the amine into a carboxylic acid derivative and then building the oxadiazole from there.

Triazoles:

The 1,2,4-triazole (B32235) ring system can be synthesized through various routes. chemmethod.comnih.gov One common method is the reaction of a hydrazide with a thioamide or an imidate. For the synthesis of a triazole derivative of the title compound, a multi-step sequence can be proposed:

Conversion to a Hydrazide: As with the oxadiazole synthesis, the amine can be converted into a suitable acyl hydrazide.

Reaction with an Isothiocyanate: The acyl hydrazide can be reacted with an isothiocyanate to form an acylthiosemicarbazide.

Cyclization: The acylthiosemicarbazide can then be cyclized under basic conditions to yield a 1,2,4-triazole-3-thiol derivative. The thiol group can be further modified if desired.

Another prominent method for forming 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". raco.cat This would require converting the amine into either an azide or an alkyne, and reacting it with a corresponding heterocyclic partner.

The following interactive table summarizes hypothetical research findings for the synthesis of these heterocyclic derivatives.

| Derivative Class | Synthetic Method | Key Reagents | Hypothetical Yield (%) |

| Pyrazole | Cyclocondensation | 6-(4-Bromo-2-methylphenoxy)hexylhydrazine, Acetylacetone | 75 |

| Oxadiazole | Cyclodehydration of Diacylhydrazine | N-(6-(4-Bromo-2-methylphenoxy)hexyl)acetohydrazide, Acetic Anhydride, POCl₃ | 68 |

| Triazole | Acylthiosemicarbazide Cyclization | 6-(4-Bromo-2-methylphenoxy)acetylhydrazide, Phenyl isothiocyanate, NaOH | 82 |

The presence of the reactive primary amine allows for the incorporation of this compound into various polymeric and macromolecular systems. This can be achieved through two main strategies: polymerization of a derivatized monomer or grafting onto a pre-existing polymer.

Polymerization of Monomers:

The amine can be chemically modified to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. For example, reaction of the amine with acryloyl chloride would yield N-(6-(4-bromo-2-methylphenoxy)hexyl)acrylamide. This monomer could then undergo free-radical polymerization to produce a homopolymer or be copolymerized with other monomers to tailor the properties of the resulting material.

Grafting onto Polymers:

Alternatively, the amine-containing molecule can be attached to a polymer backbone that has reactive functional groups. For instance, a polymer with carboxylic acid groups, such as poly(acrylic acid), could be activated (e.g., with a carbodiimide) and then reacted with the amine to form stable amide linkages. Similarly, polymers containing electrophilic groups like epoxy or isocyanate functionalities would readily react with the nucleophilic amine.

These approaches allow for the design of functional polymers where the specific properties of the this compound unit are imparted to the macromolecule.

The table below presents hypothetical data for the integration of the compound into polymeric systems.

| Polymer System | Integration Method | Functional Group for Linkage | Hypothetical Degree of Substitution |

| Poly(N-(6-(4-bromo-2-methylphenoxy)hexyl)acrylamide) | Monomer Polymerization | Acrylamide | Not Applicable |

| Poly(acrylic acid) Graft Copolymer | Grafting onto Polymer | Amide | 15% |

| Epoxy Resin Conjugate | Grafting onto Polymer | Secondary Amine | 25% |

Investigation of Tautomeric Forms and Their Interconversion in Derivatives

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a key consideration in the study of heterocyclic compounds. nih.govnih.gov The pyrazole, oxadiazole, and triazole derivatives of this compound could potentially exhibit various forms of tautomerism.

For instance, a 1,2,4-triazole derivative with a substituent at the 3-position and a hydrogen on a nitrogen atom can exist in different tautomeric forms depending on the position of the proton (e.g., 1H vs. 2H vs. 4H tautomers). The relative stability of these tautomers is influenced by the nature of the substituents and the surrounding environment (solvent, solid state).

In derivatives where a hydroxyl or amino group is attached to the heterocyclic ring, keto-enol or imine-amine tautomerism becomes possible. nih.gov For example, a 3-hydroxy-1,2,4-triazole derivative could exist in equilibrium with its 1,2,4-triazol-3-one tautomer. The position of this equilibrium is crucial as the different tautomers can have distinct chemical reactivities and biological activities.

The investigation of these tautomeric forms typically involves a combination of spectroscopic techniques (NMR, UV-Vis, IR) and computational modeling. nih.gov For example, ¹H and ¹³C NMR spectroscopy can provide evidence for the presence of multiple tautomers in solution, while computational studies can predict the relative energies and stabilities of the different forms.

Advanced Research Applications of 6 4 Bromo 2 Methylphenoxy Hexan 1 Amine and Its Analogues

Molecular Probes and Research Tools for Biological Target Interactions

Analogues of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine have been synthesized and characterized as sophisticated molecular probes to investigate the function of key proteins involved in neuronal signaling. These tools are instrumental in dissecting the mechanisms of receptor-ligand interactions and the modulation of ion channels.

One notable analogue, N-(4-bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine (XOB), has been developed as a novel antagonist for the Serotonin 2A (5-HT2A) receptor. nih.govnih.gov In heterologous expression systems, which allow for the study of a specific receptor in a controlled cellular environment, XOB was shown to effectively antagonize the Gq-mediated calcium flux stimulated by serotonin at 5-HT2A receptors, demonstrating activity at low micromolar concentrations. nih.govnih.gov Importantly, this analogue displayed negligible activity at other related serotonin receptors, such as 5-HT1A, 5-HT2B, and 5-HT2C, highlighting its selectivity. nih.govnih.gov The development of such specific antagonists is crucial for elucidating the precise role of 5-HT2A receptors in various physiological and pathological processes, providing a clearer understanding of their signaling mechanisms without the confounding effects of off-target interactions.

The same analogue, XOB, also serves as a proof-of-principle tool for studying the modulation of voltage-gated sodium channels (VGSCs). nih.govnih.gov Research has shown that at concentrations similar to those required for 5-HT2A antagonism, XOB inhibits sodium currents in heterologous cells. nih.govnih.gov Further studies using mouse prefrontal cortex brain slices revealed that the application of XOB leads to a reduction in action potential firing and alters VGSC-related properties. nih.govnih.gov The modulation of VGSCs is a critical factor in controlling neuronal excitability. frontiersin.orgnih.gov The ability of XOB to impact these channels demonstrates its utility as a tool for investigating the molecular underpinnings of neuronal activity and hyperexcitability, which are implicated in various neurological disorders. nih.govfrontiersin.org

Below is a data table summarizing the effect of XOB on the voltage-dependent properties of the Naᵥ1.1 sodium channel.

| Parameter | Vehicle | 3 µM XOB | Change |

| V₁/₂ of Activation (mV) | -25.5 | -19.8 | +5.7 mV |

This table shows that perfusion with 3 µM XOB induced a 5.7 mV depolarizing shift in the half-maximal activation voltage (V₁/₂) of the Naᵥ1.1 channel compared to the vehicle control, indicating a modification of channel gating. nih.gov

The dual action of the analogue XOB on both 5-HT2A receptors and voltage-gated sodium channels makes it a valuable molecular tool for polypharmacology research. nih.govnih.gov Polypharmacology is an approach that involves developing single molecules capable of acting on multiple biological targets. nih.gov This strategy is particularly relevant for complex neuropsychiatric diseases like bipolar disorder, where combination therapies targeting both systems are common. nih.govnih.gov XOB serves as a proof-of-principle tool to explore the potential benefits and mechanisms of simultaneously targeting these distinct proteins. nih.govnih.gov By providing a single molecular entity with dual activity, such compounds allow researchers to investigate the synergistic effects of modulating both targets in preclinical models, potentially leading to the development of novel therapeutic strategies with improved patient compliance and safety profiles. nih.govnih.gov

Chemical Intermediates for Complex Molecule Synthesis

The structure of this compound makes it an ideal chemical intermediate, or building block, for constructing more complex and high-value molecules. pharmanoble.comqinmuchem.com Its distinct functional groups—a primary amine and a brominated aryl ring—offer versatile handles for a variety of chemical transformations. vulcanchem.com

As a chemical intermediate, this compound is a valuable precursor for active pharmaceutical ingredients (APIs). qinmuchem.comqinmuchem.com The primary amine is a common site for modification, allowing for the attachment of various molecular fragments to build a larger drug candidate. The bromo-aryl group is particularly useful for carbon-carbon bond-forming reactions. For instance, the bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids. vulcanchem.com This reaction is a powerful method for generating biaryl structures, which are a common and important motif in many modern drugs, including kinase inhibitors used in oncology. vulcanchem.com This versatility makes the compound and its isomers useful building blocks for creating diverse libraries of advanced organic scaffolds for drug discovery. enamine.net

The structural features of this compound also make it a suitable precursor for the synthesis of fluorescently labeled molecules. nih.gov The primary amine group can be readily conjugated to a wide variety of fluorophores (fluorescent dyes) through standard amide bond formation or other amine-reactive chemistries. By attaching a fluorescent tag, the molecule can be transformed into a probe for use in biochemical and cell-based assays. nih.gov Such probes are essential tools for visualizing biological processes, such as the binding of a ligand to its receptor or the trafficking of molecules within a cell, providing critical spatiotemporal information. nih.gov

Materials Science Applications

The functional groups within this compound and its analogues make them prime candidates for integration into functional materials. The aromatic ring can be tailored for electronic and photophysical properties, while the terminal amine group provides a reactive handle for incorporation into larger molecular or polymeric systems.

Incorporation as Photoreactive Moieties in Polymer Chemistry

While direct studies on the incorporation of this compound as a photoreactive moiety in polymer chemistry are not extensively documented, the structural motifs present in this compound are highly relevant to this field. The bromo- and methyl-substituted phenoxy group can act as a photosensitive unit. Upon exposure to specific wavelengths of light, the carbon-bromine bond can undergo homolytic cleavage to generate a reactive radical, which can initiate polymerization or cross-linking reactions in a polymer matrix.

The general mechanism involves the generation of a phenoxy radical that can participate in various photochemical transformations. This property is harnessed in applications such as photolithography, data storage, and the fabrication of micro-optical components. The flexible hexyl chain serves as a spacer, which can influence the mobility and reactivity of the photoreactive group within the polymer.

Table 1: Potential Photoreactive Applications of Analogous Phenoxy-Based Monomers

| Application Area | Function of Phenoxy Moiety | Potential Advantage of Bromo- and Methyl- Substitution |

| Photolithography | Photoinitiator for cross-linking of photoresists. | Enhanced light absorption at specific wavelengths; controlled radical generation. |

| Optical Data Storage | Induces changes in refractive index or absorption upon irradiation. | Increased thermal stability of the recorded information. |

| 3D Printing (Stereolithography) | Monomer that polymerizes upon light exposure to build up layers. | Control over the rate and extent of polymerization. |

Design of Optoelectronic Materials (e.g., Azomethine Dyes)

The primary amine group of this compound is a key functional group for the synthesis of azomethine dyes, also known as Schiff bases. These dyes are formed through the condensation reaction of the amine with an aldehyde or ketone. The resulting imine (-C=N-) linkage is part of a conjugated system that often imparts color and interesting optoelectronic properties to the molecule.

Azomethine dyes are of significant interest for applications in organic light-emitting diodes (OLEDs), nonlinear optics, and as colorimetric sensors. The electronic properties of the dye can be fine-tuned by modifying the substituents on the aromatic rings of both the amine and the aldehyde/ketone precursors. The bromo- and methyl- groups on the phenoxy ring of this compound can influence the dye's absorption and emission spectra, as well as its stability and solubility. The stability of Schiff bases is often enhanced when derived from aromatic amines and ketones due to increased resonance. mu.edu.iq Azo dyes, which can be synthesized through coupling reactions with phenolic compounds, are widely used in various industries due to their versatile color properties. mu.edu.iq

Table 2: Influence of Substituents on the Properties of Analogous Azomethine Dyes

| Substituent | Effect on Optoelectronic Properties | Example Application |

| Electron-withdrawing (e.g., Bromo) | Red-shift in absorption spectrum (bathochromic shift). | Near-infrared absorbing dyes for optical data storage. |

| Electron-donating (e.g., Methyl) | Blue-shift in absorption spectrum (hypsochromic shift). | Blue-emitting materials for OLEDs. |

| Increased Conjugation | Enhanced charge carrier mobility. | Organic field-effect transistors (OFETs). |

Coordination Chemistry: Ligand Design for Metal Complex Formation

The terminal amine and the ether oxygen of the phenoxy group in this compound and its derivatives can act as donor atoms for the coordination of metal ions. This makes these compounds and, more commonly, their Schiff base derivatives, valuable ligands in coordination chemistry. The design of ligands is a crucial aspect of developing metal complexes with specific geometries, electronic properties, and catalytic activities.

Schiff base ligands derived from primary amines are particularly versatile as they can be readily synthesized and can accommodate a wide range of metal ions. The imine nitrogen and a suitably positioned donor group (like a hydroxyl group on the aldehyde precursor) can form a stable chelate ring with a metal center. The bromo- and methyl- substituents on the phenoxy ring can sterically and electronically influence the coordination environment around the metal ion, affecting the stability and reactivity of the resulting complex. These complexes have applications in catalysis, magnetism, and as models for biological systems.

Table 3: Examples of Metal Complexes with Analogous Schiff Base Ligands

| Metal Ion | Coordination Geometry | Potential Application |

| Copper(II) | Square planar, Tetrahedral | Catalysis of oxidation reactions. |

| Nickel(II) | Square planar, Octahedral | Magnetic materials. |

| Zinc(II) | Tetrahedral | Fluorescent sensors for biological imaging. |

| Cobalt(II) | Tetrahedral, Octahedral | Spin-crossover materials. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency and Atom Economy